Lipophilicity Enhancement Over the Parent 1H-Imidazo[1,2-b]pyrazole Scaffold: LogP Comparison
The introduction of two phenyl rings at C-2 and C-6 plus a nitroso group at C-3 elevates the computed octanol-water partition coefficient (LogP) from an estimated ~0.5–1.0 for the unsubstituted 1H-imidazo[1,2-b]pyrazole (CAS 251-80-9) to 4.39 for the target compound . This ~3.4–3.9 log unit increase translates to roughly 2,500–8,000-fold greater lipophilicity, a property that directly influences passive membrane permeability, plasma protein binding, and in vitro assay behavior.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.39 |
| Comparator Or Baseline | 1H-Imidazo[1,2-b]pyrazole (CAS 251-80-9): estimated LogP ≈ 0.5–1.0 |
| Quantified Difference | ΔLogP ≈ +3.4 to +3.9 (approx. 2,500–8,000-fold higher lipophilicity) |
| Conditions | Computed LogP values from database; parent compound LogP estimated based on molecular weight and polar surface area |
Why This Matters
This lipophilicity differential is critical for researchers selecting a probe molecule for cell-based or tissue-based assays, as it predicts profoundly different ADME behavior and non-specific binding compared to less lipophilic imidazo[1,2-b]pyrazoles.
